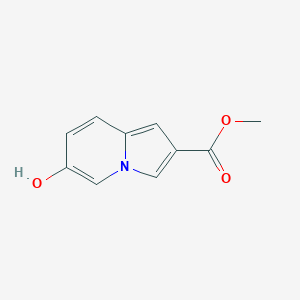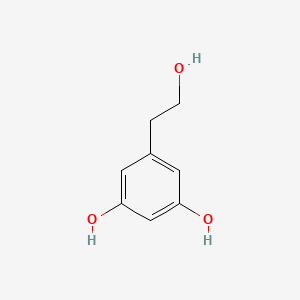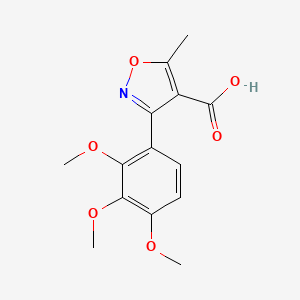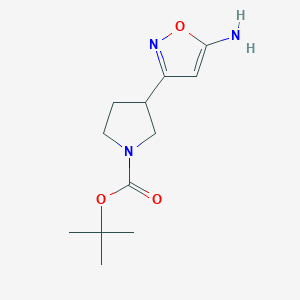
Methyl 6-hydroxyindolizine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-hydroxyindolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxyindolizine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of radical cyclization/cross-coupling reactions . These reactions are often catalyzed by palladium or other transition metals and can be carried out under microwave-assisted conditions to enhance efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.
化学反応の分析
Types of Reactions: Methyl 6-hydroxyindolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl 6-hydroxyindolizine-2-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
作用機序
The mechanism of action of methyl 6-hydroxyindolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s planar electronic structure allows it to interact effectively with various biological targets, contributing to its diverse biological activities .
類似化合物との比較
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-(2-aminoethyl)-3-benzyl-7-methoxy-2-methylindolizine: An analog of indole derivative Benanserin.
Uniqueness: Methyl 6-hydroxyindolizine-2-carboxylate stands out due to its unique hydroxyl group at the 6-position, which can influence its reactivity and biological activity. This structural feature differentiates it from other indolizine derivatives and contributes to its specific applications in medicinal chemistry and material science.
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
methyl 6-hydroxyindolizine-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-4-8-2-3-9(12)6-11(8)5-7/h2-6,12H,1H3 |
InChIキー |
BOGUTUFMTKURCG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN2C=C(C=CC2=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Ethyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13703142.png)




![(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13703162.png)




![1-Boc-4-[(2-Hydroxyethyl)sulfonyl]piperidine](/img/structure/B13703193.png)
